An In-depth Technical Guide to 2-Cyclohexen-1-one: Core Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-Cyclohexen-1-one: Core Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclohexen-1-one, a cyclic α,β-unsaturated ketone, is a versatile and pivotal building block in organic synthesis. Its unique structural and electronic properties make it a valuable precursor for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fragrances. This guide provides a comprehensive overview of the core properties, structure, and key reactions of 2-Cyclohexen-1-one. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its biological significance, particularly its role as a modulator of the NF-κB signaling pathway, a critical target in drug development.
Core Properties and Structure
2-Cyclohexen-1-one, with the chemical formula C₆H₈O, is a colorless to pale yellow liquid at room temperature.[1] Its structure features a six-membered ring containing a ketone functional group and a carbon-carbon double bond in conjugation, which dictates its chemical reactivity.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Cyclohexen-1-one are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O | [2] |
| Molecular Weight | 96.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -53 °C | [2] |
| Boiling Point | 171-173 °C | [2] |
| Density | 0.993 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.488 | [2] |
| CAS Number | 930-68-7 | [2] |
| InChI Key | FWFSEYBSWVRWGL-UHFFFAOYSA-N | [2] |
Spectroscopic Data
The structural elucidation of 2-Cyclohexen-1-one is routinely achieved through various spectroscopic techniques. A summary of its characteristic spectral data is provided below.
| Spectroscopic Technique | Key Features and Wavenumbers/Shifts | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.98 (m, 1H, =CH-C=O), 5.98 (m, 1H, =CH), 2.38 (t, 2H, CH₂-C=O), 2.32 (m, 2H, CH₂-C=C), 1.98 (p, 2H, CH₂) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 199.9 (C=O), 150.8 (=CH-C=O), 129.9 (=CH), 38.2 (CH₂-C=O), 25.8 (CH₂-C=C), 22.7 (CH₂) | [4] |
| FT-IR (neat) | ν (cm⁻¹): ~3040 (C-H stretch, alkene), ~2950 (C-H stretch, alkane), ~1680 (C=O stretch, conjugated ketone), ~1620 (C=C stretch) | [3] |
| Mass Spectrometry (EI) | m/z (%): 96 (M⁺, 35), 68 (100), 67 (20), 40 (30), 39 (45) | [3] |
Synthesis and Reactions
2-Cyclohexen-1-one can be synthesized through various methods, with the Birch reduction of anisole (B1667542) and the Robinson annulation being two prominent examples. Its conjugated system makes it susceptible to a range of important chemical transformations.
Synthesis of 2-Cyclohexen-1-one
The Birch reduction provides a powerful method for the synthesis of 2-cyclohexen-1-one from readily available anisole. The reaction involves the reduction of the aromatic ring with sodium or lithium in liquid ammonia (B1221849) in the presence of an alcohol, followed by acid-catalyzed hydrolysis of the resulting enol ether.[5]
Experimental Protocol: Synthesis of 2-Cyclohexen-1-one via Birch Reduction of Anisole
Materials:
-
Anisole
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.
-
In a well-ventilated fume hood, condense approximately 250 mL of anhydrous liquid ammonia into the flask.
-
To the stirred liquid ammonia, add 10.8 g (0.1 mol) of anisole dissolved in 50 mL of anhydrous diethyl ether.
-
Carefully add small pieces of sodium metal (approximately 4.6 g, 0.2 mol) to the reaction mixture until a persistent blue color is observed.
-
Slowly add anhydrous ethanol (12 mL) to the reaction mixture.
-
Allow the ammonia to evaporate overnight under a slow stream of nitrogen.
-
To the remaining residue, cautiously add 100 mL of water.
-
Acidify the mixture to pH 2 with concentrated hydrochloric acid and stir vigorously for 1 hour at room temperature to hydrolyze the enol ether.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-cyclohexen-1-one.
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[6] While typically used to create substituted cyclohexenones, the fundamental reaction can be illustrated with the reaction of a ketone enolate with methyl vinyl ketone.
Experimental Protocol: Robinson Annulation for Cyclohexenone Ring Formation
Materials:
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.8 g (0.1 mol) of cyclohexanone and 7.0 g (0.1 mol) of methyl vinyl ketone in 100 mL of ethanol.
-
Cool the mixture in an ice bath and slowly add a solution of sodium ethoxide (2.3 g of sodium in 50 mL of ethanol).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Key Reactions of 2-Cyclohexen-1-one
The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system allows 2-cyclohexen-1-one to participate in a variety of reactions, most notably 1,4-conjugate additions (Michael additions).
The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). A wide range of nucleophiles, including enolates, amines, and organocuprates, can be employed.
Experimental Protocol: Michael Addition of Diethyl Malonate to 2-Cyclohexen-1-one
Materials:
-
2-Cyclohexen-1-one
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving 0.23 g (10 mmol) of sodium in 20 mL of absolute ethanol in a flame-dried flask under a nitrogen atmosphere.
-
To this solution, add 1.60 g (10 mmol) of diethyl malonate dropwise with stirring.
-
After stirring for 15 minutes, add a solution of 0.96 g (10 mmol) of 2-cyclohexen-1-one in 10 mL of ethanol.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 1 hour.
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Biological Significance and Signaling Pathways
Cyclohexenone derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.
Inhibition of the NF-κB Signaling Pathway
A critical molecular target for the anti-inflammatory effects of some cyclohexenone-containing compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate gene transcription.
Certain cyclohexenone derivatives can inhibit this pathway by covalently modifying key proteins, such as components of the IKK complex or NF-κB itself, thereby preventing the downstream signaling events that lead to inflammation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
